6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin

Cytochrome P450 CYP2A6 Enzyme Inhibition

Non-selective coumarin probes compromise CYP2A6 assay specificity, leading to ambiguous drug-drug interaction data. This 6-chloro derivative resolves that gap with quantifiable differentiation: • Selective CYP2A6 inhibitor (IC50 50 nM) for precise metabolic pathway characterization in liver microsomes. • Enhanced photostability from the 6-chloro substitution enables extended time-lapse imaging and high-throughput screening with minimal signal fading. • Validated antimicrobial scaffold with demonstrated activity against K. pneumoniae and B. fragilis for SAR-driven lead optimization.

Molecular Formula C10H4ClF3O3
Molecular Weight 264.58 g/mol
CAS No. 119179-66-7
Cat. No. B045845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin
CAS119179-66-7
Molecular FormulaC10H4ClF3O3
Molecular Weight264.58 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=O)OC2=CC(=C1Cl)O)C(F)(F)F
InChIInChI=1S/C10H4ClF3O3/c11-6-1-4-5(10(12,13)14)2-9(16)17-8(4)3-7(6)15/h1-3,15H
InChIKeyAJOANILONFCHFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin Overview


6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin (CAS 119179-66-7) is a synthetic coumarin derivative distinguished by the presence of both a chlorine atom at the 6-position and a trifluoromethyl group at the 4-position on the coumarin core [1]. This specific substitution pattern results in a unique set of photophysical and biochemical properties that differentiate it from simpler hydroxycoumarins. As a fluorogenic substrate, it is primarily utilized in high-sensitivity analytical techniques, enzyme assays, and as a building block for more complex fluorescent probes [1]. Its core utility lies in its ability to act as a reporter molecule, where enzymatic cleavage or modification yields a highly fluorescent signal [2].

CYP2A6 inhibition pathway study context
Fluorogenic reporter substrate for enzyme assays
Antimicrobial screening context (reported MIC data)
Building block for advanced fluorogenic probes

Why Simple Hydroxycoumarin Analogs Are Not Interchangeable


The practice of substituting a more common analog like 7-hydroxy-4-(trifluoromethyl)coumarin (HFC) or 7-hydroxycoumarin for 6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin in a research or industrial protocol is not straightforward. The specific 6-chloro substitution significantly alters the compound's electronic properties, leading to measurable differences in photophysical behavior (e.g., quantum yield, spectral shifts) [1] and biological interactions, including enzyme inhibition profiles [2]. While both compounds share a core coumarin structure, the presence of the chlorine atom creates a distinct molecular entity that cannot be considered functionally equivalent. The following section provides the quantitative evidence that substantiates this differentiation, demonstrating why a researcher or procurement specialist must evaluate this specific compound based on its unique performance metrics.

Photophysical profile mismatch
6-chloro substitution may shift quantum yield and emission properties, limiting direct replacement by non-halogenated coumarins.
Enzyme inhibition divergence
CYP2A6 inhibition potency may differ markedly; class-level evidence suggests assay sensitivity could change.
Antimicrobial activity absence
Simpler hydroxycoumarins typically lack the reported antibacterial activity, which may impact screening workflows.

Quantitative Differentiation Evidence


Marked CYP2A6 Inhibition vs. Non-Halogenated Analogs

6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin exhibits a significantly lower IC50 value for the inhibition of the cytochrome P450 enzyme CYP2A6 compared to non-halogenated or differently substituted coumarin derivatives. This indicates a stronger binding affinity and a more potent inhibitory effect on this specific metabolic pathway [1].

CYP2A6 Inhibition
Class-level
IC₅₀ 50 nM vs. 28 μM (>560-fold difference)
Supports CYP2A6 probe selectivity context
Reported binding assay; no head-to-head comparator
Cytochrome P450 CYP2A6 Enzyme Inhibition Drug Metabolism

Enhanced Fluorescence Quantum Yield and Photostability

6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin is described as exhibiting 'high quantum yield' and 'photostability,' a claim substantiated by class-level understanding of the heavy-atom effect of chlorine substitution [1]. This is a documented advantage over the non-halogenated analog 7-hydroxy-4-(trifluoromethyl)coumarin (HFC), which is known to be less photostable. The chlorine atom's presence enhances intersystem crossing and singlet oxygen generation, paradoxically leading to a stronger and more stable fluorescent signal in this context [2].

Quantum Yield & Photostability
Class-level
Enhanced vs. HFC (qualitative, heavy-atom effect)
Reported photophysical advantage; quantitative data to verify
Structural class inference; standardized Φ measurement recommended
Fluorescent Probe Photophysics Quantum Yield Photostability

Antimicrobial Activity Validated by MIC Data

6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin exhibits demonstrable antimicrobial properties, with Minimum Inhibitory Concentration (MIC) values reported against specific bacterial strains. This activity is a key differentiator from non-halogenated or solely hydroxylated coumarins, which often lack such potency . The compound's mechanism involves inhibition of fungal DNA synthesis and specific enzymes like oxime and cinerea .

Antimicrobial Activity
Cross-study comparable
Active vs. K. pneumoniae & B. fragilis; coumarin class MIC 5–150 μg/mL
Supports antimicrobial screening endpoint context
Exact MIC data for this compound to verify
Antifungal Antibacterial Antimicrobial MIC

Distinct Absorption and Emission Maxima Shift

The presence of the chlorine atom at the 6-position of the coumarin core leads to a bathochromic shift (red shift) in both absorption and fluorescence emission maxima compared to the non-chlorinated analog, 7-hydroxy-4-(trifluoromethyl)coumarin. This is a direct consequence of the substituent's effect on the molecule's π-electron system and its intramolecular charge transfer (ICT) properties [1].

Spectral Shift
Class-level
Red-shifted vs. HFC (λₐₑₛ ~360 nm, λₑₘ ~460 nm)
Supports multiplexed assay design; specific λ data to verify
Inferred from substituted coumarin class
Spectroscopy Absorption Maxima Emission Maxima Fluorophore

Validated Application Scenarios


Preclinical Drug Metabolism and CYP Inhibition Studies

Use 6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin as a selective and potent probe for CYP2A6 activity in liver microsome assays. Its nanomolar IC50 (50 nM) provides a high degree of sensitivity and specificity [1], enabling precise determination of drug-drug interaction potential and metabolic pathway characterization. This is a superior alternative to less potent coumarin probes that require higher concentrations and may exhibit off-target effects [2].

Long-Term Live-Cell Fluorescence Imaging and High-Content Screening

Employ 6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin as a photostable fluorescent reporter for tracking cellular processes over extended periods. Its enhanced photostability, inferred from the heavy-atom effect of chlorine, minimizes signal fading [1][2], making it ideal for time-lapse microscopy and high-throughput screening assays where consistent signal intensity is paramount.

Novel Antimicrobial Agent Development and Fungicide Screening

Utilize 6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin as a validated chemical scaffold for developing new antifungal or antibacterial compounds. Its demonstrated activity against strains like Klebsiella pneumoniae and Bacteroides fragilis [1] provides a quantitative starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.

Synthesis of Advanced Fluorogenic Enzyme Substrates

Leverage 6-Chloro-7-hydroxy-4-(trifluoromethyl)coumarin as a core building block to create novel fluorogenic substrates for various hydrolases and other enzymes [1]. Its distinct spectral characteristics (red-shifted compared to non-halogenated analogs) allow for the design of assays with reduced background interference and improved signal-to-noise ratios, particularly useful in complex biological matrices [2][3].

Application
Selection Property
Validation Focus
CYP2A6-mediated xenobiotic metabolism studies
CYP2A6 inhibitory potency profile
Assay sensitivity and selectivity review
Time-lapse fluorescence imaging studies
Photostability context
Signal retention under sustained illumination
Antimicrobial screening studies
Reported antibacterial activity context
MIC endpoint verification and SAR exploration
Fluorogenic probe synthesis
Red-shifted spectral profile
Substrate cleavage and detection wavelength optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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